molecular formula C10H11ClN2O B12361012 3-(4-Chlorophenyl)pyrazolidine-4-carbaldehyde

3-(4-Chlorophenyl)pyrazolidine-4-carbaldehyde

Cat. No.: B12361012
M. Wt: 210.66 g/mol
InChI Key: XVQZETKRWQEGEK-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)pyrazolidine-4-carbaldehyde is a chemical compound characterized by the presence of a pyrazolidine ring substituted with a 4-chlorophenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)pyrazolidine-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Chlorophenyl)pyrazolidine-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: 3-(4-Chlorophenyl)pyrazolidine-4-carboxylic acid.

    Reduction: 3-(4-Chlorophenyl)pyrazolidine-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chlorophenyl)pyrazolidine-4-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and as a potential lead compound for drug development.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)pyrazolidine-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways and lead to various pharmacological effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

  • 3-(4-Fluorophenyl)pyrazolidine-4-carbaldehyde
  • 3-(4-Methylphenyl)pyrazolidine-4-carbaldehyde
  • 3-(4-Bromophenyl)pyrazolidine-4-carbaldehyde

Comparison:

  • Uniqueness: The presence of the chlorine atom in 3-(4-Chlorophenyl)pyrazolidine-4-carbaldehyde imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets.
  • Reactivity: The chlorine atom can participate in specific substitution reactions that may not be feasible with other halogens or substituents.
  • Applications: While similar compounds may have overlapping applications, the specific properties of this compound make it particularly suitable for certain research and industrial applications.

Properties

Molecular Formula

C10H11ClN2O

Molecular Weight

210.66 g/mol

IUPAC Name

3-(4-chlorophenyl)pyrazolidine-4-carbaldehyde

InChI

InChI=1S/C10H11ClN2O/c11-9-3-1-7(2-4-9)10-8(6-14)5-12-13-10/h1-4,6,8,10,12-13H,5H2

InChI Key

XVQZETKRWQEGEK-UHFFFAOYSA-N

Canonical SMILES

C1C(C(NN1)C2=CC=C(C=C2)Cl)C=O

Origin of Product

United States

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